4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
CAS No.: 117718-93-1
Cat. No.: VC20858834
Molecular Formula: C10H11BrN4O
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine - 117718-93-1](/images/no_structure.jpg)
Specification
CAS No. | 117718-93-1 |
---|---|
Molecular Formula | C10H11BrN4O |
Molecular Weight | 283.12 g/mol |
IUPAC Name | 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine |
Standard InChI | InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Standard InChI Key | HCOBVOOOPUDGFL-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=CN3C2=NC=C3)Br |
Canonical SMILES | C1COCCN1C2=NC(=CN3C2=NC=C3)Br |
Introduction
Chemical Identity and Structure
The compound 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, also known as 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine, belongs to the class of heterocyclic compounds containing both imidazole and pyrazine ring systems . The structure features a fused bicyclic imidazo[1,2-a]pyrazine core with two key functional groups: a bromine atom at position 6 and a morpholine substituent at position 8 . This unique structural arrangement contributes to its chemical reactivity and potential biological activities.
Basic Chemical Information
The fundamental chemical data for 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine is presented in the following table:
Parameter | Value |
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Chemical Name | 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine |
CAS Number | 117718-93-1 |
Molecular Formula | C₁₀H₁₁BrN₄O |
Molecular Weight | 283.125 g/mol |
Synonyms | 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine |
SMILES Notation | C1COCCN1C2=NC(=CN3C2=NC=C3)Br |
Table 1: Chemical identity parameters for 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Physical Properties
The physical properties of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine provide insights into its behavior in different environments and its potential applications in various fields including medicinal chemistry and materials science.
Physical Characteristics
The compound exhibits specific physical characteristics that influence its handling, storage, and application in research settings:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.79 g/cm³ |
LogP | 1.39340 |
Polar Surface Area (PSA) | 42.66000 |
Index of Refraction | 1.743 |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
Table 2: Physical properties of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Synthesis and Preparation
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine and related imidazo[1,2-a]pyrazine derivatives typically involves a multi-step reaction sequence. Based on documented procedures for similar compounds, the synthesis generally proceeds through the following key steps:
Synthetic Route
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Bromination of 2-aminopyrazine to yield 3,5-dibromopyrazin-2-amine
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Selective substitution of the 3-bromine atom with morpholine
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Cyclization with chloroacetaldehyde to form the imidazo[1,2-a]pyrazine scaffold
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Purification and isolation of the final product
The synthesis process has been documented in scientific literature, including a patent by L'Universite de Montpellier I (US5028605 A1, 1991) which discusses the preparation of related 8-alkylaminoimidazo(1,2-a)pyrazines and their derivatives .
Detailed Synthesis Procedure
Research indicates that the preparation of similar 8-morpholinoimidazo[1,2-a]pyrazine derivatives begins with 2-aminopyrazine as the starting material, which undergoes a series of transformations:
"The 2-aminopyrazine was brominated to yield 3,5-dibromopyrazin-2-amine and the 3-bromine atom was then substituted with morpholine to give compound 2. Subsequently, compound 2 was cyclized with chloroacetaldehyde to give compound 3."
For the specific synthesis of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, this general approach is adapted to ensure the proper positioning of the bromine atom at the 6-position and the morpholine group at the 8-position of the imidazo[1,2-a]pyrazine scaffold.
Chemical Reactivity and Structural Relationships
The reactivity of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine is largely determined by its structural features, particularly the presence of the bromine atom at position 6 and the morpholine group at position 8.
Key Reactive Features
The bromine substituent at the 6-position represents a key reactive site that can participate in various chemical transformations, particularly cross-coupling reactions such as Suzuki or Heck reactions. This reactivity enables further functionalization of the compound, allowing for the development of more complex derivatives with potentially enhanced biological activities or modified physical properties.
The morpholine group at the 8-position contributes to the compound's solubility profile and may participate in hydrogen bonding interactions, potentially influencing the compound's binding to biological targets .
Biological Activities and Applications
Pharmacological Properties
The 8-morpholinoimidazo[1,2-a]pyrazine scaffold has been investigated for various pharmacological activities. According to patent information, related compounds have demonstrated:
"...advantages pharmacological activities. They can be used for medical products in human and veterinary therapy in the field of applications of antispasmodics, uterine relaxants, bronchodilators, cardiac analeptics and neurosedatives."
While these findings relate to the broader class of compounds, they suggest potential directions for investigating the specific activities of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine and its biological activities provides valuable insights for medicinal chemistry and drug development efforts.
Key Structural Features for Biological Activity
Research on related compounds has identified critical structural elements that contribute to biological activity:
"According to the reported PI3K pathway inhibitors, we found that most of them contained (fused-)pyrimidine/pyrazine skeleton structure and the SARs results indicated that this skeleton was beneficial to the activity."
Furthermore, studies have highlighted the importance of specific moieties: "This result indicates that the morpholine and the amide scaffold are very important to maintain the activity against PI3Kα kinase of the target compounds."
Research Methodologies and Findings
Analytical Techniques
The characterization and study of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine and related compounds typically employ various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight determination
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Surface plasmon resonance and fluorescence resonance energy transfer for studying interaction dynamics with biological targets
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Computational modeling, including docking studies, to predict binding interactions
Recent Research Findings
Recent research has explored the potential of imidazo[1,2-a]pyrazine derivatives, including those with morpholine substituents, as inhibitors of various biological targets:
"Research on compounds like 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine is ongoing, with a focus on their potential as inhibitors of specific biological targets. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are used to study their interaction dynamics with proteins."
Docking studies with related compounds have provided valuable insights into their binding modes: "The docking results of compound 14c and PI-103 (Figure 2b), we see that the main skeleton structures of compound 14c and the PI-103 molecule scaffold were almost completely overlapped, especially the morpholine group."
Comparison with Similar Compounds
Structural Analogues
Several compounds structurally related to 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine have been reported in the literature:
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4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (CAS: 1012343-72-4) - A regioisomer with a different heterocyclic core system
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6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine (CAS: 445263-72-9) - Contains a morpholine group attached to a phenyl linker instead of directly to the imidazo[1,2-a]pyrazine scaffold
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4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine-2-carbonitrile - Features an additional carbonitrile group on the morpholine ring
These structural variations can lead to significant differences in physical properties, chemical reactivity, and biological activity, illustrating the importance of precise structural features in determining the behavior of these compounds.
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